molecular formula C12H16N6O3 B5262117 4-[(Z)-N'-nitrocarbamimidoyl]-N-phenylpiperazine-1-carboxamide

4-[(Z)-N'-nitrocarbamimidoyl]-N-phenylpiperazine-1-carboxamide

Cat. No.: B5262117
M. Wt: 292.29 g/mol
InChI Key: QWPHBNVYHGTIMY-UHFFFAOYSA-N
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Description

4-[(Z)-N’-nitrocarbamimidoyl]-N-phenylpiperazine-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a nitrocarbamimidoyl group attached to a phenylpiperazine carboxamide backbone. Its distinct structure makes it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-N’-nitrocarbamimidoyl]-N-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and suitable catalysts.

    Attachment of the Nitrocarbamimidoyl Group: The nitrocarbamimidoyl group is introduced through a series of reactions involving nitration and subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-N’-nitrocarbamimidoyl]-

Properties

IUPAC Name

4-[(Z)-N'-nitrocarbamimidoyl]-N-phenylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O3/c13-11(15-18(20)21)16-6-8-17(9-7-16)12(19)14-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,15)(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPHBNVYHGTIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=N[N+](=O)[O-])N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C(=N\[N+](=O)[O-])/N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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